Cas no 1265236-37-0 (5-bromo-4-fluoro-2-iodo-aniline)

5-bromo-4-fluoro-2-iodo-aniline 化学的及び物理的性質

名前と識別子

-

- 5-bromo-4-fluoro-2-iodoaniline

- 5-bromo-4-fluoro-2-iodobenzenamine

- 5-bromo-4-fluoro-2-iodo-aniline

- 1265236-37-0

- D95205

- 5-Bromo-4-fluoro-2-iodo-phenylamine

- DB-129278

- SCHEMBL11905200

- AS-77080

- EN300-7543136

- 5-Bromo-4-fluoro-2-iodophenylamine

- CS-0310085

- MFCD30834158

-

- MDL: MFCD30834158

- インチ: 1S/C6H4BrFIN/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2

- InChIKey: IWYBXVJNKBUYLA-UHFFFAOYSA-N

- SMILES: IC1C=C(C(=CC=1N)Br)F

計算された属性

- 精确分子量: 314.85559g/mol

- 同位素质量: 314.85559g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 10

- 回転可能化学結合数: 0

- 複雑さ: 124

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.7

- トポロジー分子極性表面積: 26

5-bromo-4-fluoro-2-iodo-aniline Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D963921-1g |

5-Bromo-4-fluoro-2-iodo-phenylamine |

1265236-37-0 | 97.70% | 1g |

$105 | 2024-06-05 | |

| eNovation Chemicals LLC | Y1007225-500MG |

5-bromo-4-fluoro-2-iodo-aniline |

1265236-37-0 | 97% | 500mg |

$245 | 2024-07-21 | |

| TRC | B200305-250mg |

5-Bromo-4-fluoro-2-iodoaniline |

1265236-37-0 | 250mg |

$ 195.00 | 2022-06-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XA777-50mg |

5-bromo-4-fluoro-2-iodo-aniline |

1265236-37-0 | 97% | 50mg |

378.0CNY | 2021-07-17 | |

| Enamine | EN300-7543136-0.5g |

5-bromo-4-fluoro-2-iodoaniline |

1265236-37-0 | 95% | 0.5g |

$713.0 | 2024-05-23 | |

| Ambeed | A1168216-1g |

5-Bromo-4-fluoro-2-iodoaniline |

1265236-37-0 | 97% | 1g |

$54.0 | 2025-02-25 | |

| Ambeed | A1168216-100mg |

5-Bromo-4-fluoro-2-iodoaniline |

1265236-37-0 | 97% | 100mg |

$24.0 | 2025-02-25 | |

| Ambeed | A1168216-5g |

5-Bromo-4-fluoro-2-iodoaniline |

1265236-37-0 | 97% | 5g |

$269.0 | 2025-02-25 | |

| Enamine | EN300-7543136-0.1g |

5-bromo-4-fluoro-2-iodoaniline |

1265236-37-0 | 95% | 0.1g |

$317.0 | 2024-05-23 | |

| Enamine | EN300-7543136-2.5g |

5-bromo-4-fluoro-2-iodoaniline |

1265236-37-0 | 95% | 2.5g |

$1791.0 | 2024-05-23 |

5-bromo-4-fluoro-2-iodo-aniline 関連文献

-

1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

-

8. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

5-bromo-4-fluoro-2-iodo-anilineに関する追加情報

Introduction to 5-bromo-4-fluoro-2-iodo-aniline (CAS No. 1265236-37-0)

5-bromo-4-fluoro-2-iodo-aniline is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile structural properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1265236-37-0, is a halogenated aniline derivative featuring both bromine and fluorine substituents, which contribute to its unique reactivity and potential applications. The presence of multiple halogen atoms makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

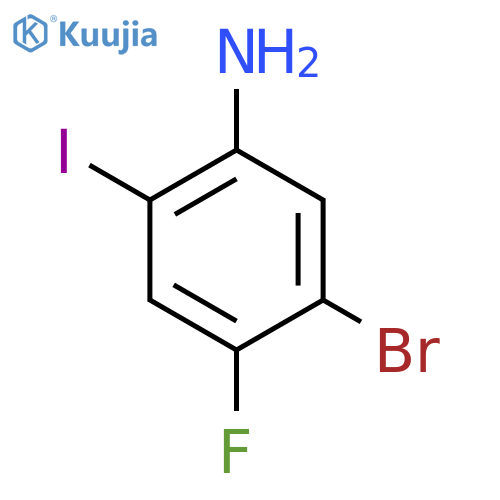

The< strong>structure of 5-bromo-4-fluoro-2-iodo-aniline consists of a benzene ring substituted with an amino group at the 2-position, a bromine atom at the 5-position, and a fluorine atom at the 4-position. This arrangement imparts distinct electronic and steric properties to the molecule, making it a promising candidate for various chemical transformations. The halogen atoms not only enhance the compound's reactivity but also influence its solubility and metabolic stability, which are critical factors in drug design.

In recent years, there has been a growing interest in halogenated anilines as key building blocks in medicinal chemistry. These compounds have been extensively studied for their role in modulating biological pathways and their potential as pharmacophores. For instance, studies have shown that halogenated anilines can exhibit inhibitory effects on enzymes and receptors involved in inflammatory responses, making them attractive candidates for developing anti-inflammatory drugs.

One of the most compelling aspects of 5-bromo-4-fluoro-2-iodo-aniline is its utility in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. The presence of both bromine and iodine atoms allows for multiple reaction pathways, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are widely used in the construction of complex molecular architectures and have been instrumental in the synthesis of biologically active compounds.

Recent research has highlighted the application of 5-bromo-4-fluoro-2-iodo-aniline in the development of small-molecule inhibitors targeting cancer-related pathways. For example, studies have demonstrated that derivatives of this compound can inhibit kinases involved in tumor growth and metastasis. The ability to modify the< strong>structure of 5-bromo-4-fluoro-2-iodo-aniline allows researchers to fine-tune its pharmacological properties, leading to more effective and selective inhibitors.

The< strong>CAS No. 1265236-37-0 serves as a unique identifier for this compound, ensuring consistency and accuracy in scientific literature and patent filings. This standardized nomenclature is crucial for researchers who need to reference specific chemical entities in their work. The compound's detailed registry information includes its molecular formula (C₆H₄BrFIn), molecular weight (348.88 g/mol), and physical properties such as melting point and solubility.

The synthesis of 5-bromo-4-fluoro-2-iodo-aniline typically involves multi-step organic transformations starting from commercially available precursors. The introduction of bromine and fluorine substituents can be achieved through halogenation reactions, while the iodination step requires careful control to ensure regioselectivity. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.

In addition to its pharmaceutical applications, 5-bromo-4-fluoro-2-iodo-aniline has shown promise in agrochemical research. Derivatives of this compound have been investigated as potential herbicides and fungicides due to their ability to interact with biological targets in plants. The structural features of halogenated anilines contribute to their bioactivity by enhancing binding affinity to enzymes and receptors involved in plant growth regulation.

The< strong>fluorine atom in particular plays a significant role in modulating the pharmacokinetic properties of drugs. Fluorinated compounds often exhibit improved metabolic stability, prolonged half-life, and enhanced oral bioavailability. These attributes make fluorinated anilines valuable candidates for drug development, as they can lead to more effective therapeutic agents with fewer side effects.

Efforts are ongoing to explore new synthetic routes and applications for 5-bromo-4-fluoro-2-iodo-aniline. Researchers are leveraging computational chemistry techniques to predict novel derivatives with enhanced biological activity. By integrating experimental data with computational models, scientists can accelerate the discovery process and identify promising candidates for further development.

The< strong>CAS No. 1265236-37-0 continues to be a reference point for researchers studying halogenated anilines, underscoring its importance in both academic and industrial settings. As our understanding of molecular structure-function relationships evolves, compounds like 5-bromo-4-fluoro-2-iodo-aniline will remain at the forefront of innovation in pharmaceuticals and agrochemicals.

1265236-37-0 (5-bromo-4-fluoro-2-iodo-aniline) Related Products

- 1199815-10-5(2,5-Dioxopyrrolidin-1-yl 3-(4-methoxyphenoxy)propanoate)

- 2308477-98-5((4S)-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamido-5,5,5-trifluoropentanoic acid)

- 2411237-53-9(N-{2-(N-methylacetamido)phenylmethyl}prop-2-enamide)

- 1217060-70-2(N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide)

- 1179234-00-4((4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl(propyl)amine)

- 2228578-55-8(5-(2-bromo-1-hydroxyethyl)-2-methylphenol)

- 1554880-55-5(1,3,5-Triazin-2-amine, 4-chloro-6-(3-methyl-2-furanyl)-)

- 1086026-31-4(Dehydro Ivabradine)

- 1467507-64-7(1-{2-amino-4H,5H,7H-thieno2,3-cpyran-3-yl}ethan-1-one)

- 866848-25-1(3-(4-tert-butylbenzenesulfonyl)-N-(3,4-dimethylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)